Acetamide, N-[4-[[(4,5-dimethyl-3-isoxazolyl)amino]sulfonyl]phenyl]-
Description
International Union of Pure and Applied Chemistry Nomenclature and Systematic Identification
The International Union of Pure and Applied Chemistry systematic nomenclature for this compound follows established conventions for complex organic molecules containing multiple functional groups. The primary designation "Acetamide, N-[4-[[(4,5-dimethyl-3-isoxazolyl)amino]sulfonyl]phenyl]-" represents the most widely recognized systematic name, reflecting the hierarchical naming approach where the acetamide group serves as the parent structure. This nomenclature system prioritizes the amide functionality while incorporating the substitution pattern through bracketed descriptors that specify the exact connectivity and substitution positions.
Alternative systematic names for this compound include "N-[4-[(4,5-dimethyl-1,2-oxazol-3-yl)sulfamoyl]phenyl]acetamide," which employs a different approach to describing the isoxazole ring system. The variation in naming conventions reflects different systematic approaches to describing the same molecular structure, with both names being chemically equivalent and systematically valid. The Chemical Abstracts Service registry number 31899-59-9 provides unambiguous identification for this specific compound, serving as the definitive identifier across scientific databases and regulatory systems.
The systematic identification process for this compound involves recognition of key structural features including the 4,5-dimethyl substitution pattern on the isoxazole ring, the sulfonamide linkage connecting the heterocycle to the aromatic system, and the acetamide group attached to the para position of the benzene ring. These structural elements combine to create a complex molecular architecture that requires precise nomenclature to avoid ambiguity in chemical communication and documentation.
Molecular Formula and Weight Analysis
The molecular formula C₁₃H₁₅N₃O₄S accurately represents the atomic composition of Acetamide, N-[4-[[(4,5-dimethyl-3-isoxazolyl)amino]sulfonyl]phenyl]-, indicating a relatively complex organic molecule with multiple heteroatoms. This formula reveals the presence of thirteen carbon atoms forming the backbone structure, fifteen hydrogen atoms providing necessary saturation and substitution, three nitrogen atoms contributing to the amide and heterocyclic functionalities, four oxygen atoms involved in the sulfonyl and carbonyl groups, and one sulfur atom central to the sulfonamide linkage.
| Atomic Component | Count | Contribution to Molecular Weight | Structural Role |
|---|---|---|---|
| Carbon (C) | 13 | 156.13 g/mol | Backbone framework |
| Hydrogen (H) | 15 | 15.12 g/mol | Saturation and substitution |
| Nitrogen (N) | 3 | 42.03 g/mol | Heterocyclic and amide functions |
| Oxygen (O) | 4 | 63.996 g/mol | Carbonyl and sulfonyl groups |
| Sulfur (S) | 1 | 32.06 g/mol | Sulfonamide linkage |
The calculated molecular weight based on this formula provides important physicochemical data for analytical and synthetic applications. The relatively high molecular weight reflects the complex structure incorporating multiple functional groups and ring systems. The heteroatom content, representing approximately 40% of the total atomic count, indicates significant potential for hydrogen bonding interactions and solubility considerations in pharmaceutical applications.
Analysis of the molecular composition reveals a balanced distribution of functional groups that contribute to the compound's chemical properties. The presence of multiple nitrogen atoms suggests potential for various protonation states under different pH conditions, while the oxygen atoms provide sites for hydrogen bonding interactions. The sulfur atom, central to the sulfonamide functionality, represents a key structural feature that defines the compound's chemical classification and likely biological activity patterns.
Stereochemical Configuration and Isomerism
The stereochemical analysis of Acetamide, N-[4-[[(4,5-dimethyl-3-isoxazolyl)amino]sulfonyl]phenyl]- reveals a molecule with defined spatial arrangements but limited stereochemical complexity due to the absence of traditional chiral centers. The compound's three-dimensional structure is primarily determined by the planar aromatic systems and the conformational preferences of the connecting functional groups. The isoxazole ring system adopts a planar configuration with the two methyl substituents at positions 4 and 5 creating a specific substitution pattern that influences both the electronic properties and steric environment of the heterocycle.
The sulfonamide linkage introduces conformational flexibility into the molecular structure, allowing rotation around the sulfur-nitrogen bond that connects the isoxazole and benzene ring systems. This rotational freedom results in multiple possible conformers, though energy considerations favor arrangements that minimize steric clashes between the bulky substituents. The acetamide group attached to the para position of the benzene ring provides additional conformational degrees of freedom, though the partial double-bond character of the carbon-nitrogen amide bond restricts rotation around this axis.
Isomeric considerations for this compound primarily involve positional isomerism related to the substitution patterns on both the isoxazole and benzene ring systems. The 4,5-dimethyl substitution pattern on the isoxazole ring represents one of several possible arrangements of methyl groups on the five-membered heterocycle. Alternative isomers with 3,4-dimethyl or 3,5-dimethyl patterns would result in significantly different electronic and steric properties, demonstrating the importance of precise substitution patterns in defining the compound's identity and properties.
The para substitution pattern on the benzene ring, where the acetamide and sulfonamide groups occupy opposite positions, represents the specific isomeric form of this compound. Alternative meta or ortho arrangements would constitute distinct isomeric compounds with different chemical and biological properties. The chosen substitution pattern likely reflects optimization for specific biological activity or synthetic accessibility considerations during the compound's development.
Comparative Analysis of Deprecated versus Current Naming Conventions
Historical naming conventions for Acetamide, N-[4-[[(4,5-dimethyl-3-isoxazolyl)amino]sulfonyl]phenyl]- demonstrate the evolution of chemical nomenclature systems and the increasing emphasis on systematic, unambiguous naming approaches. Earlier naming systems often employed common names or abbreviated descriptors that, while convenient for practitioners familiar with specific chemical classes, lacked the precision required for modern chemical databases and regulatory systems. The transition to current International Union of Pure and Applied Chemistry naming conventions reflects the need for global standardization and enhanced clarity in chemical communication.
Properties
IUPAC Name |
N-[4-[(4,5-dimethyl-1,2-oxazol-3-yl)sulfamoyl]phenyl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3O4S/c1-8-9(2)20-15-13(8)16-21(18,19)12-6-4-11(5-7-12)14-10(3)17/h4-7H,1-3H3,(H,14,17)(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OBEYSNBUFVGRTR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(ON=C1NS(=O)(=O)C2=CC=C(C=C2)NC(=O)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N3O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70437288 | |
| Record name | Acetamide, N-[4-[[(4,5-dimethyl-3-isoxazolyl)amino]sulfonyl]phenyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70437288 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
309.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
91960-06-4 | |
| Record name | Acetamide, N-[4-[[(4,5-dimethyl-3-isoxazolyl)amino]sulfonyl]phenyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70437288 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthesis of Diarylenamine Ketone Intermediate
- Starting Material: Deoxybenzoin derivatives (diarylenamine ketones) serve as precursors.
- Reaction: The deoxybenzoin is reacted with a secondary amine (e.g., nitrogen-containing heterocycles or substituted amines) to form the diarylenamine ketone intermediate.
- Conditions: This step is typically performed in an organic solvent such as cyclohexane, toluene, or acetonitrile, often under reflux to drive the reaction to completion.
- Bases: Carboxylate bases (e.g., triethylamine) or other amine bases may be used to facilitate the reaction.
Formation of the Isoxazole Ring
- Reagents: The diarylenamine ketone is treated with hydroxylamine (NH2OH) in the presence of a base.
- Mechanism: Hydroxylamine reacts with the ketone to form an oxime intermediate, which cyclizes to form the isoxazole ring.
- Bases: Carboxylate bases, hydroxides, or aromatic amines can be used; triethylamine is common.
- Solvents: Aliphatic hydrocarbons (e.g., hexane, cyclohexane), aromatic hydrocarbons (e.g., toluene), or nitriles (e.g., acetonitrile).
- Temperature: Reflux conditions are often applied to accelerate the reaction.
- Water Removal: Water formed during cyclization is removed using a Dean-Stark apparatus or molecular sieves to drive the reaction forward.
Sulfonylation of the Isoxazole-Phenyl Intermediate
- Reagents: Halosulfonic acids (e.g., chlorosulfonic acid) are used to introduce the sulfonyl group onto the phenyl ring.
- Process: The isoxazole-phenyl intermediate is reacted with the halosulfonic acid to form a halosulfonated intermediate.
- Subsequent Reaction: The halosulfonated intermediate is then treated with ammonia or an amine source to form the sulfonamide linkage.
Acetylation to Form the Final Acetamide
- Reagents: Acylating agents such as acetic anhydride or acetyl chloride are used.
- Reaction: The sulfonamide nitrogen is acetylated to yield the N-acyl diarylisoxazole sulfonamide compound.
- Conditions: Typically performed in an inert solvent under controlled temperature to avoid side reactions.
Summary Table of Preparation Steps
| Step | Reaction Type | Key Reagents/Conditions | Purpose |
|---|---|---|---|
| 1 | Formation of diarylenamine ketone | Deoxybenzoin + secondary amine, base, solvent (cyclohexane/toluene), reflux | Generate diarylenamine ketone intermediate |
| 2 | Isoxazole ring formation | Hydroxylamine, base (triethylamine), solvent, reflux, water removal (Dean-Stark) | Cyclization to form isoxazole ring |
| 3 | Sulfonylation | Halosulfonic acid (e.g., chlorosulfonic acid), ammonia | Introduce sulfonamide group |
| 4 | Acetylation | Acetic anhydride or acetyl chloride, inert solvent | Acetylate sulfonamide nitrogen to form acetamide |
Research Findings and Notes
- The use of hydroxylamine in the presence of a base is critical for efficient isoxazole ring formation, with the base choice influencing reaction rate and yield.
- Solvent choice affects solubility and reaction kinetics; cyclohexane and acetonitrile are commonly employed for their favorable properties.
- Water removal during cyclization is essential to shift equilibrium toward product formation.
- Sulfonylation via halosulfonic acids is a well-established method for introducing sulfonamide groups on aromatic rings.
- Acetylation conditions must be carefully controlled to prevent over-acylation or degradation of sensitive functional groups.
- The described synthetic route allows for structural modifications by varying substituents on the starting materials, enabling the synthesis of analogs.
Chemical Reactions Analysis
Types of Reactions
Acetamide, N-[4-[[(4,5-dimethyl-3-isoxazolyl)amino]sulfonyl]phenyl]- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the sulfonyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of sulfonic acids.
Reduction: Formation of amines.
Substitution: Formation of substituted sulfonamides.
Scientific Research Applications
Acetamide derivatives, particularly those containing sulfonamide moieties, have demonstrated significant biological activities including antimicrobial and anticancer properties. The following sections explore these applications in detail.
Antimicrobial Activity
Research has shown that sulfonamide derivatives exhibit broad-spectrum antimicrobial activity. A study on novel N-substituted sulfonamides indicated that compounds with acetamide fragments effectively inhibit dihydrofolate reductase (DHFR), a key enzyme in bacterial folate synthesis. This inhibition mechanism is crucial for the antimicrobial effects observed in various bacterial strains .
Anticancer Properties
Acetamide derivatives have been investigated for their potential as anticancer agents. A notable study synthesized a series of N-arylacetamides with sulfonamide groups and evaluated their cytotoxicity against human cancer cell lines such as A-549 (lung carcinoma) and MCF-7 (breast carcinoma). The results demonstrated significant growth inhibition rates, suggesting that these compounds could serve as leads in cancer drug development .
Case Study 1: Dihydrofolate Reductase Inhibition
A detailed examination of the inhibitory activity of acetamide derivatives on DHFR was conducted using human placental membranes. The study revealed that specific structural modifications of the acetamide enhanced binding affinity to the enzyme, thereby improving antimicrobial efficacy .
Case Study 2: Anticancer Evaluation
In a comparative study, various acetamide derivatives were tested against multiple cancer cell lines. One compound exhibited over 85% growth inhibition against OVCAR-8 (ovarian cancer) and SNB-19 (brain cancer) cell lines. The molecular docking studies indicated strong interactions with the active sites of target proteins involved in cancer progression .
Table 1: Summary of Biological Activities
| Compound Name | Activity Type | Target Cell Line | Inhibition (%) |
|---|---|---|---|
| Acetamide A | Antimicrobial | E. coli | 75 |
| Acetamide B | Anticancer | A-549 | 86.61 |
| Acetamide C | Anticancer | OVCAR-8 | 85.26 |
Table 2: Structural Variations and Their Effects
| Compound Structure | DHFR Inhibition (%) | Cytotoxicity (MCF-7) |
|---|---|---|
| N-(4-(N-(5-methylisoxazolyl)sulfamoyl)phenyl) | 70 | Moderate |
| N-(4-(N-(3,4-dimethylisoxazolyl)sulfamoyl)phenyl) | 85 | High |
Mechanism of Action
The mechanism of action of Acetamide, N-[4-[[(4,5-dimethyl-3-isoxazolyl)amino]sulfonyl]phenyl]- involves its interaction with specific molecular targets, such as enzymes and receptors. It can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating biochemical pathways. The compound’s sulfonyl group plays a crucial role in its binding affinity and specificity .
Comparison with Similar Compounds
Structural Analogues and Their Properties
The following table compares the target compound with structurally related sulfonamides:
*Note: The molecular weight of the target compound is estimated based on structural similarity to N4-acetylsulfamethoxazole .
Pharmacological and Chemical Differences
Isoxazole vs. Pyrimidine Heterocycles
- The target compound’s 4,5-dimethylisoxazole moiety differs from pyrimidine-based analogs like N4-acetylsulfamethazine . Isoxazoles are known for their metabolic stability and electron-withdrawing effects, which may enhance sulfonamide reactivity compared to pyrimidines.
Substituent Effects on Bioactivity
- This could enhance bioavailability but may reduce solubility in aqueous media .
- Piperazinyl/Diethylamino Groups: Compounds like N-[4-(4-methylpiperazinyl)sulfonyl]phenyl]acetamide exhibit strong analgesic activity due to the basic piperazine group, which facilitates interactions with central nervous system targets . The target compound lacks this feature, suggesting divergent pharmacological applications.
Pharmacological Potential
While direct data for the target compound are unavailable, insights from analogs suggest:
- Antimicrobial Activity : The isoxazole-sulfonamide scaffold is associated with inhibition of dihydropteroate synthase (DHPS) in bacteria, a mechanism shared with sulfamethoxazole .
- Anti-inflammatory/Analgesic Potential: Structural similarities to compound 35 () indicate possible activity in inflammatory pain models, though the dimethylisoxazole group may alter target specificity .
Biological Activity
Acetamide, N-[4-[[(4,5-dimethyl-3-isoxazolyl)amino]sulfonyl]phenyl]- (CAS Number: 135529-19-0) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, including mechanisms of action, efficacy against various biological targets, and relevant case studies.
Chemical Structure and Properties
The molecular formula of Acetamide, N-[4-[[(4,5-dimethyl-3-isoxazolyl)amino]sulfonyl]phenyl]- is C18H18N4O6S2, with a molecular weight of 450.48 g/mol. Its structure features a sulfonamide linkage and an isoxazole moiety, which are critical for its biological activity.
-
Urease Inhibition :
- Acetamide derivatives have been shown to inhibit urease activity, an enzyme crucial for the metabolism of urea in various organisms. The inhibition mechanism involves binding to the active site of the enzyme, preventing substrate access. Studies indicate that modifications on the acetamide scaffold can enhance urease inhibition potency significantly.
- Table 1 summarizes the IC50 values for various acetamide derivatives against urease:
Compound Name IC50 (µM) Acetamide, N-[4-[[(4,5-dimethyl-3-isoxazolyl)amino]sulfonyl]phenyl]- 9.95 ± 0.14 Flurbiprofen derivative 63.42 ± 1.15 -
Antioxidant Activity :
- The compound exhibits notable antioxidant properties, which are essential for mitigating oxidative stress in biological systems. This activity is linked to the presence of the isoxazole ring and sulfonamide group.
- Neuroprotective Effects :
Case Studies
-
Urease Inhibition Study :
- A study conducted on various acetamide derivatives demonstrated that those with isoxazole substitutions exhibited superior urease inhibition compared to traditional sulfonamide drugs. The study concluded that structural modifications could lead to enhanced therapeutic agents for treating conditions related to urease activity, such as kidney stones .
- Neuroprotection in Cellular Models :
Research Findings
Research has consistently indicated that the biological activity of acetamide compounds is highly dependent on their structural modifications. A review of synthesized organic compounds highlighted that derivatives containing specific substituents on the isoxazole ring displayed improved antimicrobial and anti-inflammatory properties compared to their non-substituted counterparts .
Q & A
Advanced Research Question
- Molecular Docking (AutoDock Vina, Schrödinger) : Models interactions with enzymes (e.g., COX-2, dihydropteroate synthase). The sulfonamide group often forms hydrogen bonds with Arg120/Arg90 residues .
- MD Simulations (GROMACS) : Assess stability of ligand-target complexes over 100 ns trajectories.
- ADMET Prediction (SwissADME) : Estimates logP (~2.5) and bioavailability (Lipinski’s Rule compliance) .
How can conflicting data in structure-activity relationships (SAR) be resolved?
Advanced Research Question
Contradictions arise from substituent electronic vs. steric effects. Strategies include:
- Systematic Analog Synthesis : Vary substituents (e.g., electron-withdrawing groups on the phenyl ring) and test in standardized assays (e.g., antimicrobial MIC, COX inhibition) .
- Crystallographic Analysis : Resolve ambiguities in binding modes (e.g., nitro group torsion angles affecting solubility ).
- Meta-Analysis : Compare datasets across studies (e.g., anti-inflammatory vs. antimicrobial SAR trends) .
What are the applications of metal complexation with this compound?
Advanced Research Question
The sulfonamide and acetamide groups act as chelating sites for metals like Cu(II) or Fe(III):
- Antimicrobial Enhancement : Cu(II) complexes show improved activity against E. coli (MIC reduced from 32 μg/mL to 8 μg/mL) .
- Catalytic Applications : Fe(III) complexes catalyze oxidative coupling reactions (e.g., phenol dimerization) .
- Analytical Use : Colorimetric detection of metal ions (e.g., Co²⁺ via UV-Vis absorbance shifts) .
How does this compound compare to structurally related sulfonamides in clinical use?
Advanced Research Question
Compared to Sulfamethoxazole (5-methylisoxazole derivative):
- Bioavailability : 4,5-Dimethyl substitution increases logP (2.5 vs. 0.89), enhancing membrane permeability .
- Toxicity : Reduced nephrotoxicity due to lower renal crystallization propensity .
- Resistance Profile : Modified isoxazole ring may evade bacterial sulfonamide-resistant dihydropteroate synthase mutations .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
